molecular formula C14H12OS B13746180 3-(2-Methylsulfanylphenyl)benzaldehyde

3-(2-Methylsulfanylphenyl)benzaldehyde

Cat. No.: B13746180
M. Wt: 228.31 g/mol
InChI Key: RBSCZMKLQKFZMS-UHFFFAOYSA-N
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Description

3-(2-Methylsulfanylphenyl)benzaldehyde: is an organic compound characterized by the presence of a benzaldehyde group attached to a phenyl ring, which is further substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylsulfanylphenyl)benzaldehyde can be achieved through various methods. One common approach involves the reaction of 2-methylsulfanylphenylboronic acid with benzaldehyde under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .

Industrial Production Methods: Industrial production of substituted benzaldehydes often involves multi-step processes. For instance, the synthesis of functionalized benzaldehydes can be achieved via a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as an intermediate, which is then subjected to cross-coupling with organometallic reagents .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylsulfanylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(2-Methylsulfanylphenyl)benzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes or modulate signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby altering their function .

Comparison with Similar Compounds

Uniqueness: 3-(2-Methylsulfanylphenyl)benzaldehyde is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .

Properties

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

3-(2-methylsulfanylphenyl)benzaldehyde

InChI

InChI=1S/C14H12OS/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-10H,1H3

InChI Key

RBSCZMKLQKFZMS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CC(=C2)C=O

Origin of Product

United States

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